
1-(Dodecylsulfanyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecylsulfanyl)-4-nitrobenzene is an organic compound characterized by a dodecylsulfanyl group attached to a benzene ring with a nitro group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(dodecylsulfanyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dodecylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dodecylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as halides or amines, and solvents like dimethylformamide or acetonitrile.
Major Products:
Reduction: 1-(Dodecylsulfanyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dodecylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Dodecylsulfanyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dodecylsulfanyl group can interact with hydrophobic environments, such as lipid bilayers. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.
Comparaison Avec Des Composés Similaires
1-(Dodecylsulfanyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrododecylbenzene: Similar structure but with the dodecyl group directly attached to the benzene ring, altering its amphiphilic properties.
Uniqueness: 1-(Dodecylsulfanyl)-4-nitrobenzene is unique due to the presence of both the dodecylsulfanyl and nitro groups, which confer distinct chemical reactivity and amphiphilic characteristics. This combination makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
73520-87-3 |
|---|---|
Formule moléculaire |
C18H29NO2S |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
1-dodecylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 |
Clé InChI |
NWWXELGIFUKJQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


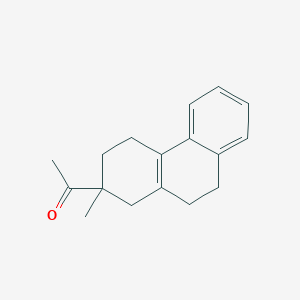
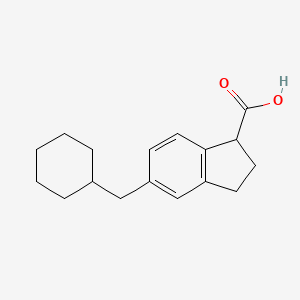
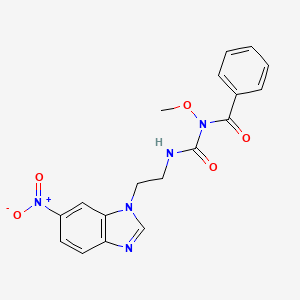
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
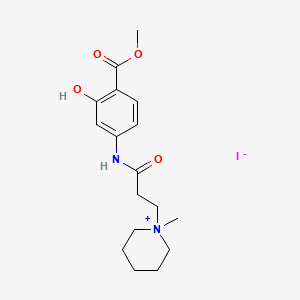
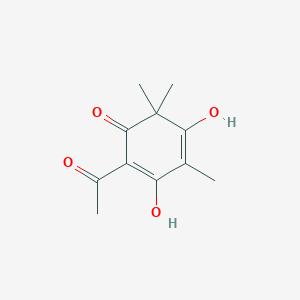
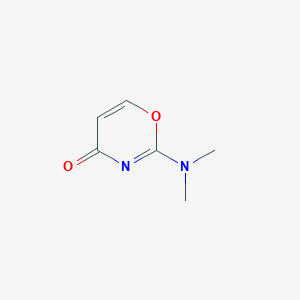
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
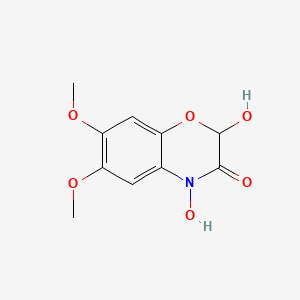
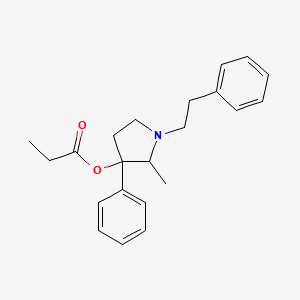
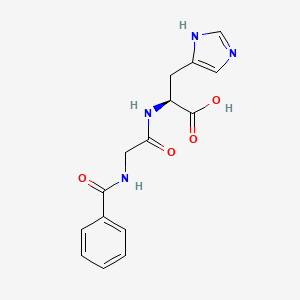
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

